molecular formula C9H5ClO B054723 1H-Inden-1-one, chloro- CAS No. 119870-84-7

1H-Inden-1-one, chloro-

Cat. No. B054723
M. Wt: 164.59 g/mol
InChI Key: ODYQVLAPGKKVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Inden-1-one, chloro-, also known as 2-Chloroindan-1-one, is an organic compound with the chemical formula C9H7ClO. This compound is widely used in scientific research due to its unique properties and potential applications in various fields. In

Mechanism Of Action

The mechanism of action of 1H-Inden-1-one, chloro- is not fully understood. However, studies have shown that it exhibits antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, further contributing to its antioxidant properties.

Biochemical And Physiological Effects

1H-Inden-1-one, chloro- has been found to exhibit several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various animal models. Additionally, it has been found to improve glucose metabolism and insulin sensitivity in diabetic rats. These findings suggest that 1H-Inden-1-one, chloro- may have potential therapeutic applications in the treatment of various diseases, including diabetes and cardiovascular disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1H-Inden-1-one, chloro- in lab experiments is its versatility. It can be used as a starting material for the synthesis of various compounds and can also be used as a reagent in organic synthesis. Additionally, its potent antioxidant and anti-inflammatory properties make it a valuable tool for studying the mechanisms of oxidative stress and inflammation.
However, there are also some limitations to using 1H-Inden-1-one, chloro- in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. Additionally, its potential toxicity and side effects need to be carefully considered when using it in vivo.

Future Directions

There are several potential future directions for research on 1H-Inden-1-one, chloro-. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity issues. Finally, the synthesis of novel derivatives of 1H-Inden-1-one, chloro- may lead to the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 1H-Inden-1-one, chloro- can be achieved through several methods. One of the most common methods is the Friedel-Crafts acylation of 2-chlorobenzoyl chloride with indene. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

1H-Inden-1-one, chloro- has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. Additionally, 1H-Inden-1-one, chloro- has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs.

properties

CAS RN

119870-84-7

Product Name

1H-Inden-1-one, chloro-

Molecular Formula

C9H5ClO

Molecular Weight

164.59 g/mol

IUPAC Name

2-chloroinden-1-one

InChI

InChI=1S/C9H5ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-5H

InChI Key

ODYQVLAPGKKVFS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C2=O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(C2=O)Cl

Other CAS RN

176597-89-0

synonyms

1H-Inden-1-one, 2-chloro-

Origin of Product

United States

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